molecular formula C12H12O3 B8550128 Methyl 3-(3-oxocyclobutyl)benzoate

Methyl 3-(3-oxocyclobutyl)benzoate

Cat. No.: B8550128
M. Wt: 204.22 g/mol
InChI Key: CKUGRGSPHHIEQX-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxocyclobutyl)benzoate is a substituted benzoate ester featuring a 3-oxocyclobutyl group attached to the meta position of the benzene ring. The ester moiety (-COOCH₃) and the ketone-containing cyclobutyl substituent define its chemical reactivity and physical properties.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-(3-oxocyclobutyl)benzoate

InChI

InChI=1S/C12H12O3/c1-15-12(14)9-4-2-3-8(5-9)10-6-11(13)7-10/h2-5,10H,6-7H2,1H3

InChI Key

CKUGRGSPHHIEQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate ()
  • Structure : Substituents include a hydroxyl (-OH) at position 3 and a cyclopropylmethoxy group at position 4.
  • Key Differences: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the non-polar 3-oxocyclobutyl group in the target compound.
Methyl 3-Hydroxy-4-(3-methylbut-2-enyloxy)benzoate ()
  • Structure : Features a hydroxyl group at position 3 and a prenyloxy (alkenyloxy) group at position 4.
  • Key Differences :
    • The alkenyloxy group introduces unsaturation, enabling conjugation or Diels-Alder reactions, unlike the saturated 3-oxocyclobutyl group.
    • The hydroxyl group enhances acidity (pKa ~10) compared to the ketone group (pKa ~19–21), influencing pH-dependent stability .
Methyl 3-(4-Chloro-3-oxobutyl)benzoate ()
  • Structure : Contains a linear 4-chloro-3-oxobutyl chain instead of a cyclic 3-oxocyclobutyl group.
  • Key Differences: The chlorine atom increases electronegativity, making the compound more reactive toward nucleophilic substitution (e.g., SN2 reactions at the chloro position).
Nitration Behavior ()
  • Methyl Benzoate : Nitration occurs meta to the ester group due to its electron-withdrawing nature.
  • Methyl 3-(3-oxocyclobutyl)benzoate : The 3-oxocyclobutyl group, also electron-withdrawing, may further deactivate the ring, directing nitration to specific positions. However, the strained cyclobutane ring could destabilize intermediates, reducing yields compared to simpler benzoates .
Ester Hydrolysis
  • Methyl Benzoate : Undergoes hydrolysis under acidic or basic conditions to form benzoic acid.
  • This compound : The electron-withdrawing cyclobutyl ketone may accelerate hydrolysis by polarizing the ester carbonyl, though steric hindrance from the cyclobutane ring could offset this effect .

Physical Properties and Toxicity

Molecular Weight and Solubility
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
This compound C₁₂H₁₂O₃ 204.22 Ester, Cyclobutyl ketone Low polarity, lipid-soluble
Methyl Benzoate C₈H₈O₂ 136.15 Ester Moderate polarity
Methyl 3-oxobutanoate C₅H₈O₃ 116.12 β-Keto ester High polarity
  • Toxicity : Alkyl benzoates like methyl benzoate exhibit low acute toxicity (e.g., LD50 >2000 mg/kg in rats), but the 3-oxocyclobutyl group’s metabolic fate (e.g., ketone reduction) may introduce unique toxicological profiles requiring further study .

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